N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide
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Overview
Description
This compound is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a 4-chlorophenyl group at the 3-position, a methyl group at the 2-position, and a 4-fluorobenzenesulfonamide group at the 6-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Researchers have synthesized novel 4(3H)-quinazolinone derivatives, including compounds structurally related to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide, to evaluate their potential anti-inflammatory and analgesic activities. These compounds have shown promising results in preliminary screenings, indicating their potential for developing new therapeutic agents (Farag et al., 2012).
Antihypertensive and Diuretic Agents
A series of N-substituted benzene sulfonamide derivatives were synthesized and assessed for their diuretic and antihypertensive activities. These studies aimed to explore the pharmacological profiles and structure-activity relationships of these compounds, suggesting their utility in treating hypertension and related conditions (Rahman et al., 2014).
Antimicrobial Activity
Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide derivatives, including structures similar to the compound of interest, were synthesized and their antimicrobial efficacy was evaluated against various bacterial and fungal strains. These compounds exhibited significant antimicrobial activities, highlighting their potential as new antimicrobial agents (Vanparia et al., 2010).
Anticancer Activity
Research into sulfonamide derivatives has also extended into the domain of cancer treatment. Studies have shown that certain sulfonamide compounds can induce pro-apoptotic effects in cancer cells through the activation of key signaling pathways, offering insights into novel anticancer strategies (Cumaoğlu et al., 2015).
Material Science Applications
In the field of material science, sulfonamide derivatives have been explored for their potential in enhancing the properties of lubricating oils. These compounds have demonstrated significant antioxidant activities, suggesting their utility in improving the performance and longevity of lubricating oils (Habib et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-13-24-20-11-6-16(25-30(28,29)18-9-4-15(23)5-10-18)12-19(20)21(27)26(13)17-7-2-14(22)3-8-17/h2-12,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUKFAQJDVKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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